molecular formula C26H32N2O4S B10793481 5-(3,5-dimethylpiperidin-1-ylsulfonyl)-N,3-dimethyl-N-phenethylbenzofuran-2-carboxamide

5-(3,5-dimethylpiperidin-1-ylsulfonyl)-N,3-dimethyl-N-phenethylbenzofuran-2-carboxamide

Cat. No.: B10793481
M. Wt: 468.6 g/mol
InChI Key: PLYULNVAQNVGLF-UHFFFAOYSA-N
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Description

5-(3,5-dimethylpiperidin-1-ylsulfonyl)-N,3-dimethyl-N-phenethylbenzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dimethylpiperidin-1-ylsulfonyl)-N,3-dimethyl-N-phenethylbenzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. The piperidine ring is introduced through a series of nucleophilic substitution reactions, and the sulfonyl group is added via sulfonylation reactions. The final product is obtained through a series of purification steps, including recrystallization and chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, sulfides, and various substituted benzofuran derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5-(3,5-dimethylpiperidin-1-ylsulfonyl)-N,3-dimethyl-N-phenethylbenzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,5-dimethylpiperidin-1-ylsulfonyl)-N,3-dimethyl-N-phenethylbenzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(3,5-dimethylpiperidin-1-ylsulfonyl)-N,3-dimethyl-N-phenethylbenzofuran-2-carboxamide apart from similar compounds is its unique combination of a benzofuran core with a piperidine ring and a sulfonyl group. This structure imparts specific chemical properties and biological activities that are not observed in other related compounds .

Properties

Molecular Formula

C26H32N2O4S

Molecular Weight

468.6 g/mol

IUPAC Name

5-(3,5-dimethylpiperidin-1-yl)sulfonyl-N,3-dimethyl-N-(2-phenylethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C26H32N2O4S/c1-18-14-19(2)17-28(16-18)33(30,31)22-10-11-24-23(15-22)20(3)25(32-24)26(29)27(4)13-12-21-8-6-5-7-9-21/h5-11,15,18-19H,12-14,16-17H2,1-4H3

InChI Key

PLYULNVAQNVGLF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C(=O)N(C)CCC4=CC=CC=C4)C

Origin of Product

United States

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